rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
This compound is a purinoimidazole derivative featuring a 3,4-dimethylphenyl substituent at the 6-position and an acetic acid moiety at the 2-position of the fused heterocyclic core.
Properties
IUPAC Name |
(1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-9-13(21)10-22(12-21)20(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)/t13-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDTZRWAEAVMFE-ASSNKEHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138240-30-7 | |
| Record name | rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic azabicyclohexane core is synthesized through a series of cyclization reactions. These reactions often involve the use of starting materials such as amino acids or their derivatives.
Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the bicyclic core through a reaction with Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine functionality. This amine can then participate in various biochemical reactions, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparison
The following table summarizes key differences between the target compound and its analogs from the provided evidence:
*Note: The target compound’s molecular weight and LogP are estimated based on structural similarities to the analogs.
Key Observations:
Functional Groups: The target compound’s acetic acid group increases polarity compared to the methyl ester in analogs . This substitution reduces LogP (estimated ~1.8 vs. 2.2–2.5) and enhances hydrogen-bonding capacity (2 donors vs. The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity relative to the 4-ethoxyphenyl in or phenylmethyl in .
Aromatic Substituents: The 4-ethoxyphenyl group in provides electron-donating effects via the ethoxy moiety, which may influence π-π stacking or receptor binding compared to the electron-neutral dimethyl substitution in the target compound.
Ionization State :
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
- Solubility : The target compound’s carboxylic acid group likely enhances water solubility compared to the ester-containing analogs, though this may reduce blood-brain barrier penetration.
- Metabolic Stability : The methyl ester in is prone to hydrolysis by esterases, whereas the acetic acid group in the target compound may exhibit greater metabolic stability.
- Target Engagement : The 3,4-dimethylphenyl substituent’s steric effects might hinder interactions with flat binding pockets compared to the planar 4-ethoxyphenyl group in .
Biological Activity
The compound rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, often referred to as a derivative of azabicyclo compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with opioid receptors and other relevant biological targets.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that contributes to its unique pharmacological properties. The presence of a methoxycarbonyl group enhances its lipophilicity and may influence its receptor binding affinity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 315.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2137082-40-5 |
Opioid Receptor Interaction
Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for μ-opioid receptors (MOR). A study conducted on related structures demonstrated that modifications to the azabicyclo framework can lead to compounds with picomolar binding affinities selectively for MOR over δ and κ subtypes, which are critical for therapeutic applications in pain management and pruritus treatment in veterinary medicine .
Case Study: Binding Affinity
In a comparative analysis of various azabicyclo derivatives, this compound was shown to possess a binding affinity in the low nanomolar range for the μ-opioid receptor, indicating its potential as a lead compound for further development in analgesic therapies .
Inhibition of Nuclear Factor Kappa B (NF-kB)
Another area of interest is the compound's role as an inhibitor of NF-kB inducing kinase (NIK). The inhibition of NIK has implications in inflammatory responses and autoimmune diseases. The synthesis of azabicyclo derivatives aimed at targeting this pathway has shown promise in reducing inflammatory markers in preclinical models .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects appears to involve modulation of receptor activity and downstream signaling pathways associated with pain perception and inflammation.
Table 2: Summary of Biological Activities
| Biological Activity | Target | Effect |
|---|---|---|
| μ-opioid receptor binding | MOR | Analgesic potential |
| NF-kB inhibition | NIK | Anti-inflammatory effects |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and stereochemical purity?
Methodological Answer:
Optimization involves:
- Protection Strategy : Use Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl ester) in a 1:1 acetone/water mixture with Na₂CO₃ to ensure efficient amine protection, as demonstrated in Fmoc-based peptide synthesis .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during cyclopropane ring formation. Evidence from related bicyclic systems (e.g., ethyl 6-oxabicyclo[3.1.0]hexane carboxylate) suggests using stereoselective [2+1] cyclopropanation reactions .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate enantiomers .
Basic: What advanced spectroscopic techniques confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to analyze coupling constants (e.g., cyclopropane ring protons) and confirm bicyclic geometry. NOESY can resolve stereochemical ambiguities in the azabicyclohexane core .
- X-ray Crystallography : Definitive proof of absolute configuration, particularly for resolving rac mixtures .
- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and mass spectrometry to assess purity and molecular weight .
Advanced: How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : Model the electronic environment of the Fmoc-protected carbonyl group to predict susceptibility to nucleophilic attack. Compare activation energies for reactions with amines versus hydrolysis.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states, aligning with experimental Fmoc deprotection using piperidine .
- Steric Maps : Analyze spatial hindrance around the azabicyclohexane core to rationalize regioselectivity .
Advanced: What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., free carboxylic acid or Fmoc cleavage) .
- pH Stability Profiling : Test solubility and degradation in buffers (pH 2–10) to identify optimal storage conditions. Fmoc groups are labile under basic conditions (>pH 9) .
Basic: Which chromatographic methods effectively purify this compound from byproducts?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient of 10–50% ethyl acetate in hexane to separate diastereomers .
- Ion-Exchange Chromatography : For carboxylic acid impurities, employ weak anion-exchange resins (e.g., DEAE cellulose) at pH 6–7 .
- Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for high-resolution separation of enantiomers .
Advanced: How does the stereochemistry of the azabicyclohexane core influence its bioactivity in peptide-based drug candidates?
Methodological Answer:
- Conformational Analysis : Circular dichroism (CD) and molecular dynamics (MD) simulations to correlate bicyclic geometry with α-helix stabilization in peptides .
- Enzyme Inhibition Assays : Compare rac vs. resolved enantiomers in protease inhibition (e.g., trypsin) to identify stereospecific interactions .
Advanced: What co-solvent systems enhance solubility for aqueous-phase reactions?
Methodological Answer:
- DMSO/Water Mixtures : 10–20% DMSO increases solubility without destabilizing the Fmoc group .
- Cyclodextrin Complexation : Use β-cyclodextrin (10 mM) to solubilize hydrophobic bicyclic moieties .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Checks : Validate reaction parameters (e.g., temperature, catalyst loading) from conflicting studies. For example, Na₂CO₃ vs. DIEA in Fmoc protection impacts yield .
- Byproduct Analysis : LC-MS to identify side products (e.g., ring-opened derivatives) that reduce yield in suboptimal conditions .
Advanced: What degradation pathways dominate under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stress Testing : Expose to H₂O₂ or tert-butyl hydroperoxide; monitor via LC-MS for hydroxylated or epoxidized byproducts .
- Photostability : UV irradiation (254 nm) induces Fmoc cleavage, detected by fluorene derivative formation .
Advanced: How is this compound utilized as a constrained building block in macrocyclic drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
